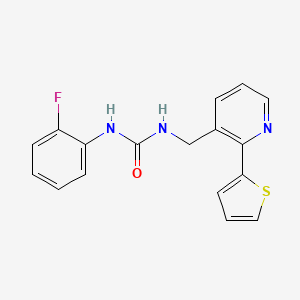

1-(2-Fluorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS/c18-13-6-1-2-7-14(13)21-17(22)20-11-12-5-3-9-19-16(12)15-8-4-10-23-15/h1-10H,11H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWGSUMSOYYWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach includes:

-

Formation of the Pyridinyl-Thiophenyl Intermediate:

Starting Materials: 2-bromopyridine and thiophene-2-boronic acid.

Reaction Conditions: Suzuki coupling reaction using a palladium catalyst under inert atmosphere.

Product: 2-(thiophen-2-yl)pyridine.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or thiophenyl-pyridinyl moieties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Structural Characteristics

The compound consists of a urea functional group linked to a thiophen-pyridine moiety and a fluorophenyl group. This combination may enhance its biological activity compared to other similar compounds. The presence of the fluorine atom is believed to increase lipophilicity and receptor binding affinity, which are critical for drug development.

Potential Biological Activities

Research indicates that derivatives of thiophen urea compounds exhibit significant biological activities, including:

- Anticancer Activity : Similar urea derivatives have shown promising in vitro activity against various cancer cell lines. For instance, a study on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas revealed anticancer properties, suggesting that 1-(2-Fluorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea might also possess similar effects.

- Antifungal Properties : Compounds with thiophene structures have demonstrated antifungal activity. A series of thiophene derivatives were evaluated for their efficacy against common agricultural fungi, indicating that structural modifications could lead to enhanced antifungal properties .

Research Applications

The following table summarizes key research applications of this compound:

Case Studies and Findings

- Anticancer Activity Case Study : A 2019 study explored the anti-cancer properties of urea derivatives, indicating that modifications in the pyridine and thiophene components can significantly affect biological activity. The findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

- Antifungal Activity Case Study : Research on thiophene derivatives has shown that specific substitutions can enhance antifungal activity against various strains, including Fusarium graminearum and Botrytis cinerea. These findings support the hypothesis that this compound could be optimized for similar applications .

Future Research Directions

Given the preliminary findings on related compounds, future research on this compound should focus on:

- In Vitro and In Vivo Studies : Conducting detailed pharmacological studies to evaluate its efficacy against specific diseases.

- Structural Optimization : Exploring modifications to enhance biological activity and selectivity towards targeted molecular pathways.

- Mechanistic Studies : Investigating the interaction mechanisms with biological targets to elucidate its mode of action.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiophenyl-pyridinyl moiety can participate in π-π stacking or hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural features and properties of related urea derivatives:

| Compound Name | Substituents on Urea Moieties | Melting Point (°C) | Yield (%) | Notable Features |

|---|---|---|---|---|

| 1-(2-Fluorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea (Target) | 2-Fluorophenyl; (2-thiophen-2-yl-pyridin-3-yl)methyl | N/A | N/A | Thiophene-pyridine hybrid, 2-fluoro group |

| 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h, Ev1) | 4-Fluorophenyl; 2-methyl-6-thiophen-2-yl-pyridin-3-yl | 217–219 | 60 | Methyl-pyridine, para-fluoro substituent |

| 1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(trimethoxyphenoxy)phenyl)urea (5f, Ev4) | 2,4-Difluorophenyl; trimethoxyphenoxy-pyridin-3-yl | 165–167 | 70 | Trimethoxy group enhances lipophilicity |

| 1-(2-Fluorophenyl)-3-(4-(pyridin-3-yl)-2-(trimethoxyphenoxy)phenyl)urea (5h, Ev4) | 2-Fluorophenyl; trimethoxyphenoxy-pyridin-3-yl | 103–106 | 74 | Ortho-fluoro with polar methoxy groups |

| 1-(2-Fluorophenyl)-3-(4-methoxy-2-nitrophenyl)urea (Ev8) | 2-Fluorophenyl; 4-methoxy-2-nitrophenyl | N/A | N/A | Nitro group for electron-withdrawing effects |

Key Observations:

- Thiophene vs. Methoxy Groups: The thiophene-pyridine system in the target compound likely increases aromatic stacking interactions compared to trimethoxyphenoxy or nitro-containing analogs (Ev4, Ev8), which may improve anticancer activity .

- Melting Points: Higher melting points in analogs like 5h (Ev1, 217–219°C) suggest greater crystallinity due to methyl-pyridine substitution, whereas the target compound’s melting point remains undetermined but could be influenced by its thiophene moiety .

Biological Activity

1-(2-Fluorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, supported by diverse research findings, including molecular docking studies, synthesis methods, and biological assays.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a kinase inhibitor. The following sections detail specific areas of activity.

Kinase Inhibition

Molecular docking studies have shown that this compound interacts effectively with various kinase targets. The binding affinity indicates potential as a therapeutic agent in cancer treatment. For instance, it has been predicted to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) with favorable binding interactions, suggesting its role in anti-angiogenic therapies .

Antiviral Activity

In vitro studies have highlighted the antiviral properties of related compounds featuring similar structural motifs. While specific data on this compound's antiviral efficacy is limited, derivatives have shown promising activity against viruses such as Dengue and other RNA viruses . Further exploration into its analogs may yield insights into its potential as an antiviral agent.

Anti-inflammatory Effects

Compounds with similar urea structures have demonstrated anti-inflammatory properties. Studies on related thiophene derivatives have indicated their effectiveness in reducing inflammation in animal models . The anti-inflammatory mechanism is hypothesized to involve inhibition of COX enzymes, which warrants further investigation into this compound's pharmacological profile.

Molecular Docking Studies

A recent study utilized molecular docking to predict the interaction of this compound with various protein targets. The study reported a binding free energy of -12.6 kcal/mol with VEGFR-2, suggesting strong interaction capabilities .

| Target Protein | Binding Free Energy (kcal/mol) | RMSD (Å) |

|---|---|---|

| VEGFR-2 | -12.6 | 0.5 |

| Aurora Kinase | -11.8 | 0.4 |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and Mass Spectrometry confirm the structure and purity of the synthesized product .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC with UV visualization.

- Optimize stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Answer:

SAR studies should focus on modifying the fluorophenyl and thiophene-pyridine moieties:

Substituent Variation :

- Replace the 2-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl analogs to assess electronic effects on target binding .

- Modify the thiophene ring (e.g., methyl or nitro substituents) to probe steric interactions .

Biological Assays :

- In vitro : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

- In vivo : Evaluate antitumor efficacy in xenograft models (e.g., HCT-116 colon cancer) with dose-response analysis (10–50 mg/kg, oral) .

Data Interpretation :

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to ATP pockets .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and stability?

Answer:

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to confirm molecular ion peaks (e.g., [M+H] at m/z 368) and detect degradation products .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C) .

- Solubility Profiling : Measure in PBS (pH 7.4) and DMSO to guide formulation studies (<10 µg/mL in aqueous buffer) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?

Answer:

Contradictions often arise from assay-specific conditions. Mitigate via:

Standardized Protocols :

- Use identical cell lines (e.g., MDA-MB-231 for breast cancer) and passage numbers.

- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

Mechanistic Follow-Up :

- Perform Western blotting to verify target modulation (e.g., PARP cleavage for apoptosis).

- Compare IC values across assays (e.g., MTT vs. ATP-lite luminescence) to identify assay interference .

Statistical Validation :

- Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates (n ≥ 3) .

Basic: What strategies are effective for improving the compound’s aqueous solubility for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate esters at the urea NH group to enhance hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm, PDI <0.2) via solvent evaporation .

- Co-Solvent Systems : Use 10% Cremophor EL in saline for intravenous administration .

Advanced: How can environmental stability and degradation pathways of this compound be systematically studied?

Answer:

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Major products include hydroxylated pyridine derivatives .

- Hydrolytic Stability : Incubate at pH 2–9 (37°C, 72 hrs) and quantify intact compound using HPLC. Urea bonds are prone to alkaline hydrolysis (t <24 hrs at pH 9) .

- Ecotoxicology : Assess Daphnia magna toxicity (48-hr LC) to model aquatic impact .

Basic: What are the key safety precautions for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

- ADMET Prediction : Use SwissADME to predict logP (clogP ~3.2) and blood-brain barrier permeability (low) .

- Metabolism Simulation : Employ CYP3A4 docking models to identify vulnerable sites for metabolic oxidation (e.g., thiophene ring) .

- Half-Life Extension : Introduce deuterium at metabolically labile C-H bonds to reduce clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.